molecular formula C9H8BrNO B13550155 2-(2-Bromo-6-methoxyphenyl)acetonitrile

2-(2-Bromo-6-methoxyphenyl)acetonitrile

Cat. No.: B13550155
M. Wt: 226.07 g/mol
InChI Key: JJXRIEDGRJPKLP-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of acetonitrile, where the nitrile group is attached to a brominated and methoxylated phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methoxyphenyl)acetonitrile typically involves the bromination of 2-methoxyphenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methoxyphenyl)acetonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

2-(2-Bromo-6-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methoxyphenyl)acetonitrile depends on the specific context in which it is used. Generally, its reactivity is influenced by the presence of the bromine and methoxy groups, which can participate in various chemical interactions. The nitrile group also plays a crucial role in its reactivity, acting as a site for nucleophilic attack or other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-6-methoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and potential applications. This positional arrangement can lead to different chemical properties and interactions compared to its isomers.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-(2-bromo-6-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3

InChI Key

JJXRIEDGRJPKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CC#N

Origin of Product

United States

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